molecular formula C8H8N2OS B1265578 5-Methoxybenzo[d]thiazol-2-amine CAS No. 54346-87-1

5-Methoxybenzo[d]thiazol-2-amine

Cat. No. B1265578
CAS RN: 54346-87-1
M. Wt: 180.23 g/mol
InChI Key: OMIHQJBWAPWLBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Methoxybenzo[d]thiazol-2-amine involves various chemical reactions, highlighting the versatility of this compound. For example, the synthesis of 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine by the reaction of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine with 4-fluorobenzaldehyde demonstrates the compound's ability to participate in condensation reactions, forming complex structures with potential biological activity (Qiu He et al., 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

The compound's reactivity is further exemplified by its involvement in the synthesis of isoxazole derivatives showing potential anticancer activity. The synthesis and evaluation of these derivatives underscore the compound's utility in developing new therapeutic agents (R. Kumbhare et al., 2014).

Physical Properties Analysis

Studies on related derivatives, such as the synthesis and characterization of 2-Amino-6-Arylbenzothiazoles, highlight the importance of Suzuki cross-coupling reactions in modifying the physical properties of these compounds for enhanced biological activity (Y. Gull et al., 2013).

Chemical Properties Analysis

The chemical properties of 5-Methoxybenzo[d]thiazol-2-amine derivatives, such as their potent urease enzyme inhibition and nitric oxide scavenging activities, demonstrate the compound's potential in pharmaceutical applications. The compound 6-phenylbenzo[d]thiazole-2-amine, for instance, shows significant urease enzyme inhibition, underlining the chemical versatility and potential therapeutic value of these derivatives (Y. Gull et al., 2013).

Scientific Research Applications

Anticancer Activity

5-Methoxybenzo[d]thiazol-2-amine derivatives have been investigated for their anticancer properties. Research shows that these compounds can be effective against various cancer cell lines. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated anti-cancer activity, particularly against the Colo205 cancer cell line. These compounds induced G2/M cell cycle arrest and apoptosis by affecting mitochondrial proteins and caspases, suggesting potential as small-molecule activators of p53, a protein that regulates cell proliferation and apoptosis (Kumbhare et al., 2014).

Synthesis and Structural Analysis

The synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, derived from 6-methoxybenzo[d]thiazol-2-amine, has been documented. This process involved hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions. X-ray crystal analysis confirmed the structure of the compound, which possesses an intramolecular non-classical hydrogen bond for crystal structure stabilization (Du & Wu, 2020).

Enzyme Inhibition and Scavenging Activities

The enzyme inhibition and scavenging activities of benzothiazole derivatives, including 2-amino-6-arylbenzothiazoles synthesized via Suzuki cross coupling reactions, have been studied. These compounds showed significant urease enzyme inhibition and nitric oxide scavenging activities, suggesting potential biomedical applications (Gull et al., 2013).

Synthesis on Solid Phase

Research on the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase has been conducted. This involves the dehydrative cyclization of thiourea intermediate resin, leading to the formation of 2-amino-5-carboxamide thiazole resin. This resin demonstrated potential oral bioavailability drug properties as per Lipinski's Rule (Kim et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

Relevant Papers Relevant papers include studies on the synthesis of benzothiazole derivatives , their potential use in treating Alzheimer’s disease , and their physical properties .

properties

IUPAC Name

5-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIHQJBWAPWLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202724
Record name 5-Methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxybenzo[d]thiazol-2-amine

CAS RN

54346-87-1
Record name 5-Methoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54346-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054346871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxybenzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHOXY-2-BENZOTHIAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7992E7HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LQ Zhang, LP Guan, CX Wei, XQ Deng… - Chemical and …, 2010 - jstage.jst.go.jp
A series of 7-alkoxy-2H-1, 4-benzothiazin-3 (4H)-ones and a new series of 7-alkoxy-4H-[1, 2, 4] triazolo [4, 3-d] benzo [b][1, 4] thiazine derivatives were synthesized using 5-…
Number of citations: 48 www.jstage.jst.go.jp
Ş Karaca, D Osmaniye, BN Sağlık, S Levent, S Ilgın… - RSC …, 2022 - pubs.rsc.org
The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD). In this work, 14 new …
Number of citations: 7 pubs.rsc.org
SD Guggilapu, L Guntuku, TS Reddy… - European Journal of …, 2017 - Elsevier
A series of thiazole linked indolyl-3-glyoxylamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against DU145 (prostate), PC-3 (prostate), A549 (lung) …
Number of citations: 52 www.sciencedirect.com
W Stensen, U Rothweiler, RA Engh, MR Stasko… - Pharmaceuticals, 2021 - mdpi.com
Down syndrome (DS) is a complex genetic disorder associated with substantial physical, cognitive, and behavioral challenges. Due to better treatment options for the physical co-…
Number of citations: 4 www.mdpi.com
A Ayati, S Emami, A Foroumadi - European journal of medicinal chemistry, 2016 - Elsevier
Epilepsy is one of the most important neurological disorders with high prevalence worldwide. Many epileptic patients are not completely treated with available drugs and need multiple …
Number of citations: 114 www.sciencedirect.com
I Taha, EM Keshk, AGM Khalil, A Fekri - Molecular Diversity, 2021 - Springer
Possible application of incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate. This synthetic …
Number of citations: 6 link.springer.com

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